Cas no 866154-09-8 ((E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine)
(E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine Chemical and Physical Properties
Names and Identifiers
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- (E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine
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- Inchi: 1S/C19H14BrFN2O2/c20-16-4-1-14(2-5-16)13-24-23-12-15-3-10-19(22-11-15)25-18-8-6-17(21)7-9-18/h1-12H,13H2
- InChI Key: BOGIFJPNYZRKMZ-UHFFFAOYSA-N
- SMILES: C1=NC(OC2=CC=C(F)C=C2)=CC=C1C=NOCC1=CC=C(Br)C=C1
(E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625375-1mg |
(E)-6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl) oxime |
866154-09-8 | 98% | 1mg |
¥499.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625375-2mg |
(E)-6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl) oxime |
866154-09-8 | 98% | 2mg |
¥578.00 | 2024-04-27 | |
| Key Organics Ltd | MS-1446-1MG |
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime |
866154-09-8 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | MS-1446-5MG |
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime |
866154-09-8 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | MS-1446-10MG |
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime |
866154-09-8 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | MS-1446-20MG |
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime |
866154-09-8 | >90% | 20mg |
£76.00 | 2023-03-10 | |
| Key Organics Ltd | MS-1446-50MG |
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime |
866154-09-8 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | MS-1446-100MG |
6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime |
866154-09-8 | >90% | 100mg |
£146.00 | 2023-09-08 |
(E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine
Recent Advances in the Study of (E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine (CAS: 866154-09-8)
The compound (E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine, with the CAS number 866154-09-8, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the optimization of the synthetic route for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the product. The researchers utilized a Schiff base formation reaction, which was catalyzed by a mild Lewis acid, resulting in a yield of over 85%. This advancement is critical for further pharmacological evaluations and potential industrial-scale production.
In terms of biological activity, preliminary in vitro studies have demonstrated that (E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine exhibits potent inhibitory effects on specific kinase enzymes implicated in inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported an IC50 value of 0.45 µM against the target kinase, suggesting its potential as an anti-inflammatory agent. Further mechanistic studies revealed that the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity.
Another significant finding comes from a collaborative study between academic and industrial researchers, which explored the compound's potential in oncology. The study, published in Cancer Research (2023), highlighted the molecule's ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers attributed this effect to the compound's unique ability to modulate the mitochondrial permeability transition pore, a key player in programmed cell death.
Despite these promising results, challenges remain in the development of this compound. Pharmacokinetic studies have indicated limited oral bioavailability, which may necessitate the development of prodrug formulations or alternative delivery methods. Additionally, further toxicological evaluations are required to ensure safety profiles suitable for clinical trials. A recent review in Expert Opinion on Drug Discovery (2024) emphasized the need for comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to address these gaps.
In conclusion, (E)-[(4-bromophenyl)methoxy]({[6-(4-fluorophenoxy)pyridin-3-yl]methylidene})amine (CAS: 866154-09-8) represents a promising candidate for further drug development, with potential applications in inflammation and oncology. Continued research efforts are needed to overcome current limitations and fully realize its therapeutic potential. The recent advancements in synthesis and mechanistic understanding provide a solid foundation for future studies.
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